molecular formula C12H10O2 B1587954 1-[4-(2-Furyl)phenyl]ethanone CAS No. 35216-08-1

1-[4-(2-Furyl)phenyl]ethanone

Cat. No.: B1587954
CAS No.: 35216-08-1
M. Wt: 186.21 g/mol
InChI Key: DZYPVRCSWGDVFN-UHFFFAOYSA-N
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Description

1-[4-(2-Furyl)phenyl]ethanone is an aromatic ketone characterized by a phenyl ring substituted at the para position with a 2-furyl group and an acetyl moiety. For instance, natural product studies have identified ethanone derivatives with furan substituents in plants like Gastrodia elata (e.g., 1-furan-2-yl-2-(4-hydroxyphenyl)-ethanone), though these differ in having additional functional groups .

Properties

IUPAC Name

1-[4-(furan-2-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYPVRCSWGDVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409126
Record name 1-[4-(Furan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35216-08-1
Record name 1-[4-(Furan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(2-Furyl)phenyl]ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-furylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Furyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ethanone group can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products:

    Oxidation: 1-[4-(2-Furyl)phenyl]acetic acid.

    Reduction: 1-[4-(2-Furyl)phenyl]ethanol.

    Substitution: 4-bromo-1-[4-(2-Furyl)phenyl]ethanone.

Scientific Research Applications

1-[4-(2-Furyl)phenyl]ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of various functionalized compounds.

Mechanism of Action

The mechanism of action of 1-[4-(2-Furyl)phenyl]ethanone involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the ethanone group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The biological and physicochemical properties of ethanone derivatives are heavily influenced by substituents on the phenyl ring. Key examples include:

1-[4-(1H-Imidazol-1-yl)phenyl]ethanone
  • Substituent : 4-(1H-imidazol-1-yl).
  • Applications : Used to synthesize chalcones with antimicrobial activity against E. coli and S. aureus via Claisen-Schmidt condensation .
  • Key Difference : The imidazole ring introduces hydrogen-bonding capacity, enhancing interactions with biological targets compared to the furyl group.
1-{4-[(E)-2-Phenylvinyl]phenyl}ethanone
  • Substituent : 4-styryl (trans-configured).
  • Applications: No specific bioactivity reported, but styryl groups are known for photophysical properties in materials science .
  • Key Difference : The extended π-conjugation of the styryl group may alter electronic properties compared to the furyl substituent.
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone
  • Substituent : 3-chloropropoxy and 3-methoxy.
  • Applications : Identified as a process-related impurity in the antipsychotic drug iloperidone, highlighting the importance of substituent stability in pharmaceuticals .
1-[4-(1,1-Dimethylethyl)phenyl]ethanone
  • Substituent : 4-tert-butyl.
  • Applications : Industrial use; safety data (e.g., UN 1224 classification) emphasize flammability and handling precautions .

Heterocyclic vs. Non-Heterocyclic Substituents

  • Pyridinyl/Piperazinyl Groups : Found in CYP51 inhibitors (e.g., UDO), where nitrogen atoms enable enzyme active-site interactions .
  • Halogenated Substituents : Chloro or fluoro groups (e.g., in iloperidone impurities) increase lipophilicity and metabolic resistance .

Data Tables

Table 1. Comparative Analysis of Ethanone Derivatives

Compound Name Substituent Biological Activity Synthesis Method Key References
1-[4-(2-Furyl)phenyl]ethanone 4-(2-Furyl)phenyl Not reported (natural product) Plant isolation
1-[4-(1H-Imidazol-1-yl)phenyl]ethanone 4-Imidazolyl Antimicrobial Claisen-Schmidt condensation
1-{4-[(E)-2-Phenylvinyl]phenyl}ethanone 4-Styryl Materials science potential Unspecified
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone 3-Chloro, 3-methoxy Pharmaceutical impurity Side reaction
1-[4-(tert-Butyl)phenyl]ethanone 4-tert-Butyl Industrial use Commercial synthesis
UDO (CYP51 inhibitor) Pyridinyl/piperazinyl Antiparasitic (IC₅₀: <1 µM) Multi-step synthesis

Research Findings and Implications

  • Electronic Effects : Furyl substituents may enhance electron density at the ketone, facilitating reactions like nucleophilic additions.
  • Bioactivity Gaps: While furyl-substituted ethanones are understudied, analogs with imidazole or pyridine groups show promise in drug discovery .

Biological Activity

1-[4-(2-Furyl)phenyl]ethanone, also known as furyl ketone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

This compound features a furan ring attached to a phenyl group through an ethanone linkage. This structural configuration is critical for its biological activity, influencing its interactions with various biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a mechanism involving the inhibition of bacterial urease, an enzyme crucial for bacterial survival and virulence.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound's effectiveness against Staphylococcus aureus is particularly noteworthy, as this bacterium is known for its resistance to multiple antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Urease Inhibition

A recent study evaluated a series of furan chalcone derivatives, including this compound, for their urease inhibitory activity. The most active derivatives demonstrated IC50 values significantly lower than standard urease inhibitors like thiourea.

Table 2: Urease Inhibition Data

CompoundIC50 (µM)
This compound21.05 ± 3.20
Thiourea21.25 ± 0.15
1-Phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one16.13 ± 2.45

This data suggests that modifications to the furan ring can enhance the biological activity of related compounds.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within bacterial cells and cancerous tissues. The carbonyl group in the ethanone moiety plays a crucial role in binding to active sites on enzymes such as urease, leading to inhibition of their function.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities and interactions between the compound and its targets. For instance, the presence of halogen substituents on the phenyl ring was found to enhance binding interactions with active site residues in urease, contributing to increased inhibitory potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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